1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Overview
Description
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic compound that features an indole moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperazine ring. Common reagents used in these reactions include halogenated intermediates and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with molecular targets such as receptors or enzymes. The indole moiety can bind to specific sites on proteins, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-ylmethyl)-1-methyl-piperidinium iodide
- 1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-methyl-1-piperazinyl)-2-propanol
- 1-(1H-indol-3-ylmethyl)-6-isoquinolinyl methyl ether
Uniqueness
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is unique due to its specific combination of an indole moiety and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with specific molecular targets and modulate their activity sets it apart from similar compounds.
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-18(2)26(22-7-5-4-6-21(17)22)23(27)16-24-12-14-25(15-13-24)19-8-10-20(28-3)11-9-19/h4-11H,12-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVKBNZINZORBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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